molecular formula C9H16N4 B13530843 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

Cat. No.: B13530843
M. Wt: 180.25 g/mol
InChI Key: OOAPAKFFBIUEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a bicyclic amine derivative featuring a cyclopentane ring fused to a 1,2,4-triazole moiety. The compound is characterized by two methyl substituents at the 1- and 3-positions of the triazole ring, which enhance steric and electronic stability.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H16N4/c1-7-11-8(13(2)12-7)9(10)5-3-4-6-9/h3-6,10H2,1-2H3

InChI Key

OOAPAKFFBIUEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2(CCCC2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves the formation of the triazole ring followed by the attachment of the cyclopentane moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by amination to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine are compared below with related triazole- and amine-containing derivatives, highlighting key differences in substituents, ring systems, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Evidence Source
1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine (Target) Cyclopentane + 1,2,4-triazole 1,3-dimethyl triazole; cyclopentylamine Moderate lipophilicity; CNS drug candidate
1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine Cyclohexane + 1,2,4-triazole 4-ethyl cyclohexane; 1,3-dimethyl triazole Increased lipophilicity; enhanced stability
1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine Propane chain + triazole Cyclopropyl triazole; N-methyl propanamine Reduced steric hindrance; chiral center
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine Phenyl + 1,2,3-triazole Phenyl substituent; dimethylaminomethyl π-π stacking capability; antimicrobial use
3-Phenyl-1H-1,2,4-triazol-5-amine 1,2,4-triazole Phenyl substituent; amine at position 5 High crystallinity; tautomerism
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine Cyclopentane + oxadiazole Oxadiazole core; dimethylaminomethyl Enhanced solubility; potential bioactivity

Key Analysis:

Core Ring Modifications Cyclopentane vs. The 4-ethyl substituent in the cyclohexane analog enhances lipophilicity, favoring membrane permeability . Triazole vs. Oxadiazole (): Replacing the triazole with an oxadiazole () alters electronic properties, with oxadiazoles being more polarizable. This modification may improve solubility but reduce aromatic stabilization.

Substituent Effects Methyl vs. The N-methyl propanamine side chain introduces chirality, which could lead to enantiomer-specific biological activity . Aromatic vs. Aliphatic Substituents (): Phenyl-containing analogs () exhibit stronger π-π interactions, beneficial for targeting aromatic-rich binding sites (e.g., kinase inhibitors). However, they may suffer from metabolic instability compared to the target’s aliphatic cyclopentane .

Synthetic and Application Insights

  • Reductive Amination (): The synthesis of similar amines (e.g., ) via reductive amination suggests a scalable route for the target compound, though yields may vary with steric demands of the cyclopentane .
  • Energetic Materials (): Nitrogen-rich triazole derivatives () prioritize high heats of formation for explosive applications, whereas the target compound’s cyclopentane likely shifts focus to pharmaceutical stability .

Biological Activity

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and a cyclopentane moiety. Its molecular formula is C9H14N4C_9H_{14}N_4 with a molecular weight of 182.24 g/mol. The structural formula can be represented as follows:

Structure C9H14N4\text{Structure }\text{C}_9\text{H}_{14}\text{N}_4

Biological Activity Overview

The biological activities of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine have been investigated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study examined the antibacterial and antifungal activities of various triazole compounds, including derivatives similar to our compound. The results indicated a broad spectrum of activity against several bacterial strains and fungi, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against specific pathogens .

Anticancer Activity

Triazole compounds have been recognized for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influence cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups exhibited enhanced activity against human glioblastoma U251 cells . In vitro tests showed that certain triazole derivatives could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Neuroprotective Effects

The neuroprotective properties of triazoles have also been explored. A recent study highlighted the ability of certain triazole compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . This inhibition suggests potential applications in treating cognitive disorders.

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives:

  • Case Study 1: Anticancer Efficacy
    • Objective: Evaluate the cytotoxic effects of triazole derivatives on cancer cell lines.
    • Findings: Compounds similar to 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising anticancer activity .
  • Case Study 2: Antimicrobial Testing
    • Objective: Assess the antimicrobial potential of synthesized triazoles.
    • Findings: The study found that certain derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus with MIC values below 1 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.